molecular formula C9H13BrN2O3 B125597 3-Bromo-5-(N-Boc)aminomethylisoxazole CAS No. 154016-57-6

3-Bromo-5-(N-Boc)aminomethylisoxazole

Cat. No. B125597
M. Wt: 277.11 g/mol
InChI Key: XKNWOSFDTIOWTB-UHFFFAOYSA-N
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Description

The compound "3-Bromo-5-(N-Boc)aminomethylisoxazole" is a derivative of isoxazole, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. Isoxazole derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The presence of a bromine atom and an aminomethyl group in the compound suggests potential reactivity and utility in synthetic chemistry for the development of pharmacologically active molecules.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. One approach involves the regioselective synthesis of 3,5-disubstituted isoxazoles from 1,1-disubstituted bromoalkenes via 1,3-dipolar cycloaddition with nitrile oxides, leading to bromoisoxazoline intermediates that can aromatize to isoxazoles . Another method includes the synthesis of N-3-bromoisoxazolin-5-yl substituted 2,3-benzodiazepines, which are synthesized as noncompetitive AMPAR antagonists, indicating the potential for the bromoisoxazole moiety to interact with biological targets .

Molecular Structure Analysis

The molecular structure of "3-Bromo-5-(N-Boc)aminomethylisoxazole" would feature a bromine atom at the 3-position and an aminomethyl group protected by a tert-butoxycarbonyl (Boc) group at the 5-position of the isoxazole ring. This structure is likely to influence the compound's reactivity and interaction with biological targets, as seen in related compounds where substituents at similar positions play a crucial role in biological activity .

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions. For instance, the bromine atom in the 3-position can be a reactive site for nucleophilic substitution reactions, as demonstrated in the synthesis of 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles . The aminomethyl group, once deprotected, can also serve as a nucleophile or be further modified through various chemical transformations, such as alkylation or acylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-Bromo-5-(N-Boc)aminomethylisoxazole" would be influenced by its functional groups. The bromine atom would contribute to the compound's density and boiling point, while the Boc-protected aminomethyl group would increase its steric bulk and possibly affect its solubility in organic solvents. The isoxazole ring itself is known for its aromatic character and stability, which would be reflected in the compound's overall stability and reactivity profile.

Scientific Research Applications

Synthesis and Chemical Modification

3-Bromo-5-(N-Boc)aminomethylisoxazole serves as a versatile intermediate in organic synthesis, especially in the creation of neuroexcitant analogues and other biologically active compounds. Research demonstrates its utility in efficient and enantioselective synthesis processes. For example, it has been employed in the diastereoselective alkylation of glycine derivatives to produce neuroexcitant amino acids with high enantiomeric excess, highlighting its role in synthesizing complex molecules with specific stereochemical configurations (Pajouhesh & Curry, 1998).

Furthermore, its incorporation into cycloaddition reactions, as seen in the generation of N-carbamoyl nitrones and isoxazolidines, underlines its significance in creating novel compounds with potential therapeutic applications. These reactions often yield products with high yields and enantiomeric excesses, useful for further synthetic modifications (Gioia et al., 2009).

Drug Discovery and Development

In the realm of drug discovery, the compound has been utilized to develop analogues and derivatives with potential as medicinal agents. It is particularly noteworthy in the synthesis of derivatives that exhibit anticonvulsant activities, suggesting its utility in creating new treatments for neurological disorders. This application is exemplified by studies on 3-substituted 1,2-benzisoxazole derivatives, where the bromomethyl group plays a crucial role in the chemical transformation leading to compounds with significant biological activity (Uno et al., 1979).

Structural and Mechanistic Studies

The structural characteristics of 3-Bromo-5-(N-Boc)aminomethylisoxazole and its derivatives have been the subject of in-depth studies, providing insights into their conformational dynamics and interactions. These studies are crucial for understanding the molecular basis of their reactivity and potential biological interactions. For instance, the analysis of enantiopure dihydroisoxazole derivatives has revealed distinct conformational preferences and intermolecular interactions, which are essential for their activity as NMDA receptor agonists (Meneghetti et al., 2006).

properties

IUPAC Name

tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h4H,5H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNWOSFDTIOWTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(N-Boc)aminomethylisoxazole

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